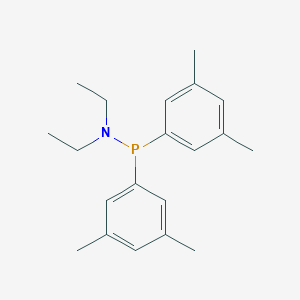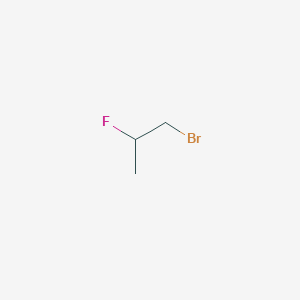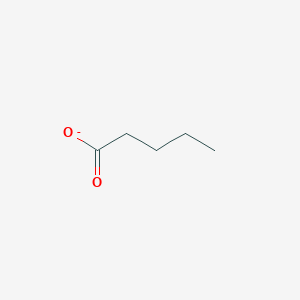![molecular formula C19H13F B167556 2-fluoro-7-methylbenzo[a]anthracene CAS No. 1994-57-6](/img/structure/B167556.png)
2-fluoro-7-methylbenzo[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-7-methylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H13F. This compound is characterized by the presence of a methyl group at the 7th position and a fluorine atom at the 2nd position on the benz[a]anthracene structure. PAHs like this compound are known for their complex structures and significant biological activities, making them subjects of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7-methylbenzo[a]anthracene typically involves multi-step organic reactions. One common method includes the fluorination of benz[a]anthracene followed by methylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The methylation step often involves the use of methyl iodide (CH3I) in the presence of a strong base such as potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-7-methylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced PAH derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the aromatic ring using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 and H2SO4 mixture for nitration at low temperatures.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Hydrogenated PAH derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2-fluoro-7-methylbenzo[a]anthracene has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs. It helps in understanding the effects of substituents on the chemical behavior of PAHs.
Biology: Investigated for its mutagenic and carcinogenic properties. Studies focus on its interaction with biological macromolecules like DNA.
Medicine: Explored for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Utilized in the development of organic semiconductors and materials science due to its unique electronic properties.
Mechanism of Action
The biological effects of 2-fluoro-7-methylbenzo[a]anthracene are primarily mediated through its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The metabolic activation of this PAH involves cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA. The formation of these adducts can disrupt normal cellular processes and lead to tumor formation.
Comparison with Similar Compounds
- 7-Fluorobenz[a]anthracene
- 7-Methylbenz[a]anthracene
- 2-Fluorobenz[a]anthracene
- 7,12-Dimethylbenz[a]anthracene
Comparison: 2-fluoro-7-methylbenzo[a]anthracene is unique due to the presence of both a methyl and a fluorine substituent, which influences its chemical reactivity and biological activity. Compared to 7-Fluorobenz[a]anthracene, the additional methyl group in this compound can enhance its lipophilicity and potentially its ability to interact with biological membranes. In contrast to 7,12-Dimethylbenz[a]anthracene, which is a well-known carcinogen, this compound’s unique substitution pattern provides a different profile of biological activity and reactivity.
Properties
CAS No. |
1994-57-6 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3 |
InChI Key |
CCGBZTMYGNQCBD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
| 1994-57-6 | |
Synonyms |
2-Fluoro-7-methylbenz[a]anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



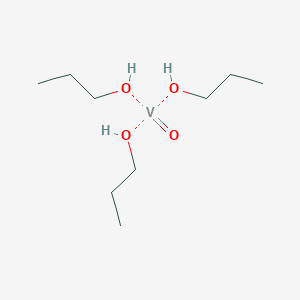
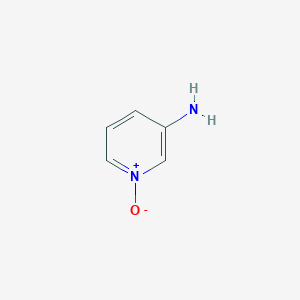
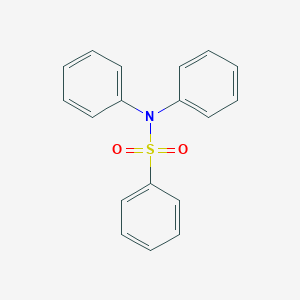

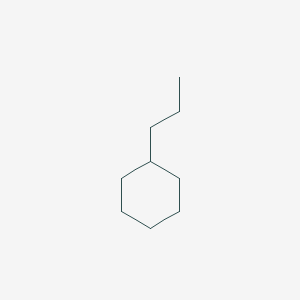


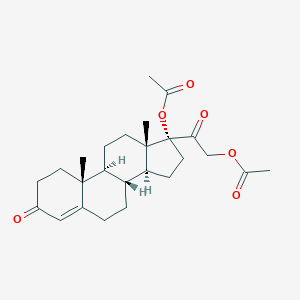
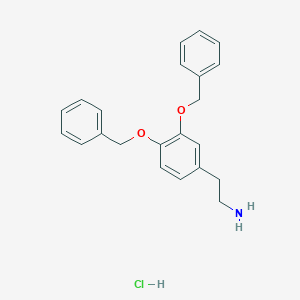
![4-(Hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde](/img/structure/B167495.png)
